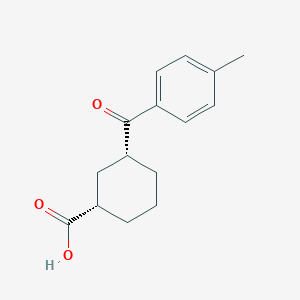

(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid

説明

(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a 4-methylbenzoyl group and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the 4-methylbenzoyl group: This step often involves Friedel-Crafts acylation, where a 4-methylbenzoyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the carboxylic acid group: This can be done through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine in the presence of light or a radical initiator.

Major Products Formed:

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of (1S,3R)-3-(4-methylbenzyl)cyclohexane-1-carboxylic acid.

Substitution: Formation of halogenated cyclohexane derivatives.

科学的研究の応用

(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

(1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one: A cyclopropane spiro-fused with isoxazol-5-one.

4-Methylresorcinol based bent-core liquid crystals with azobenzene wings: Compounds with similar structural motifs and applications in liquid crystal technology.

Uniqueness: (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

生物活性

(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid, commonly referred to as a cyclohexane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure characterized by a cyclohexane ring substituted with a 4-methylbenzoyl group and a carboxylic acid functional group. The compound's biological activity is attributed to its interactions with various biological targets, leading to potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C15H18O3

- CAS Number : 735269-70-2

The biological activity of this compound is primarily mediated through its ability to interact with specific enzymes and receptors. It has been suggested that this compound may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, its structural features allow it to modulate receptor activity, which could be beneficial in various therapeutic contexts.

Anti-inflammatory Effects

Research indicates that this compound may possess significant anti-inflammatory properties. In vitro studies have shown that this compound can reduce the expression of pro-inflammatory cytokines and inhibit the activation of NF-kB pathways in macrophages. These findings suggest its potential utility in treating inflammatory diseases.

Analgesic Properties

In animal models, the compound has demonstrated analgesic effects comparable to standard pain relief medications. The mechanism appears to involve modulation of pain signaling pathways, although further research is needed to elucidate the precise mechanisms involved.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the anti-inflammatory effects in LPS-stimulated macrophages. Results showed a significant decrease in TNF-alpha and IL-6 levels. |

| Study 2 | Investigated analgesic effects in rodent models. The compound reduced pain responses significantly compared to control groups. |

| Study 3 | Assessed cytotoxicity on cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer types without affecting normal cells. |

Applications in Medicine

Given its promising biological activities, this compound is being explored for various therapeutic applications:

- Anti-inflammatory Drugs : Potential use in treating conditions like arthritis and other inflammatory disorders.

- Pain Management : Possible development as a new analgesic agent.

- Cancer Therapy : Investigated for its selective cytotoxic effects on cancer cells.

特性

IUPAC Name |

(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(9-12)15(17)18/h5-8,12-13H,2-4,9H2,1H3,(H,17,18)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWWIAPCTRNLKX-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198482 | |

| Record name | rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735269-70-2 | |

| Record name | rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735269-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。